molecular formula C12H15N3O B1528986 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol CAS No. 1803589-68-5

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Cat. No. B1528986
M. Wt: 217.27 g/mol
InChI Key: BUWKCUJCCSTKRV-UHFFFAOYSA-N
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Description

“8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol” is a complex organic compound . It’s a derivative of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU), a polycyclic cage compound .


Synthesis Analysis

The synthesis of such structures involves functionalization of pentacyclic [5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione based on the protection of one of its reactive centers . This type of reaction is reported using benzene as solvent and p-toluenesulfonic acid as catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as MS, FT-IR, and NMR spectroscopy in combination with X-ray diffraction analysis . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The functionalization reactions of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU) using sulphated zirconia in protection-deprotection reactions and Mg/Al hydrotalcite in a cyanosilylation reaction have been studied . Improved yields and reaction times were considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its boiling point, melting point, and density can be determined .

Scientific Research Applications

σ Receptor Ligands and Neuroprotection

The compound 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol, closely related to N-substituted 8-aminopentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecanes, has been explored for its potential neuroprotective effects. These compounds were synthesized and screened against a panel of CNS targets to develop structure-affinity relationships. Some of these compounds have shown to inhibit nitric oxide release in vitro, demonstrating neuroprotective capabilities comparable or superior to known σ ligands with neuroprotective and NOS inhibitory activity S. Banister et al., 2013.

Voltage-Gated Calcium Channel Blockers

Research into polycyclic compounds like 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol has shown promise in targeting multiple mechanisms involved in neurodegenerative diseases. The ability of these compounds to attenuate Ca2+ overload and excitotoxicity through L-type calcium channels (LTCC) has been highlighted, with certain derivatives showing significant reduction of hydrogen peroxide-induced cell death, indicating potential neuroprotective applications L. Young et al., 2016.

Structural Analysis and Chemical Properties

Structural Analysis

Detailed structural investigations have been conducted on novel polycyclic pentacyclo[5.4.1.02,6.03,10.05,9]undecane and adamantane propargylamine hybrid molecules, closely related to 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol. These studies utilized MS, FT-IR, NMR spectroscopy, and X-ray diffraction analysis to characterize the compounds, revealing distinct modes of intermolecular interaction and molecular stacking. This research aids in understanding the chemical properties and potential applications of these compounds, including their neuroprotective abilities J. Joubert et al., 2014.

properties

IUPAC Name

8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWKCUJCCSTKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 2
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 3
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 4
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 5
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 6
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

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